

Clinical Evidence & Characteristics of Transaminase Elevation

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Compound Focus: Sutezolid

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The following table summarizes the key findings from clinical trials regarding **sutezolid**-associated transaminase elevation.

Trial Phase / Type	Dosing Regimen	Incidence of ALT Elevation	Severity & Characteristics	Outcome & Management
Phase 1 (Healthy Subjects) [1]	Single doses from 300 mg to 1800 mg	1 out of 24 subjects (4.2%) receiving active drug (in the 1200 mg group)	Mild; not specified in detail	Resolved without intervention; no subject discontinued
Early Bactericidal Activity (EBA) Study (TB Patients) [2] [3] [4]	600 mg BID or 1200 mg QD for 14 days	7 out of 50 subjects (14%)	Transient, asymptomatic; peak ALT 173 ± 34 U/L	Normalized promptly after treatment; none met Hy's Law criteria for serious liver injury

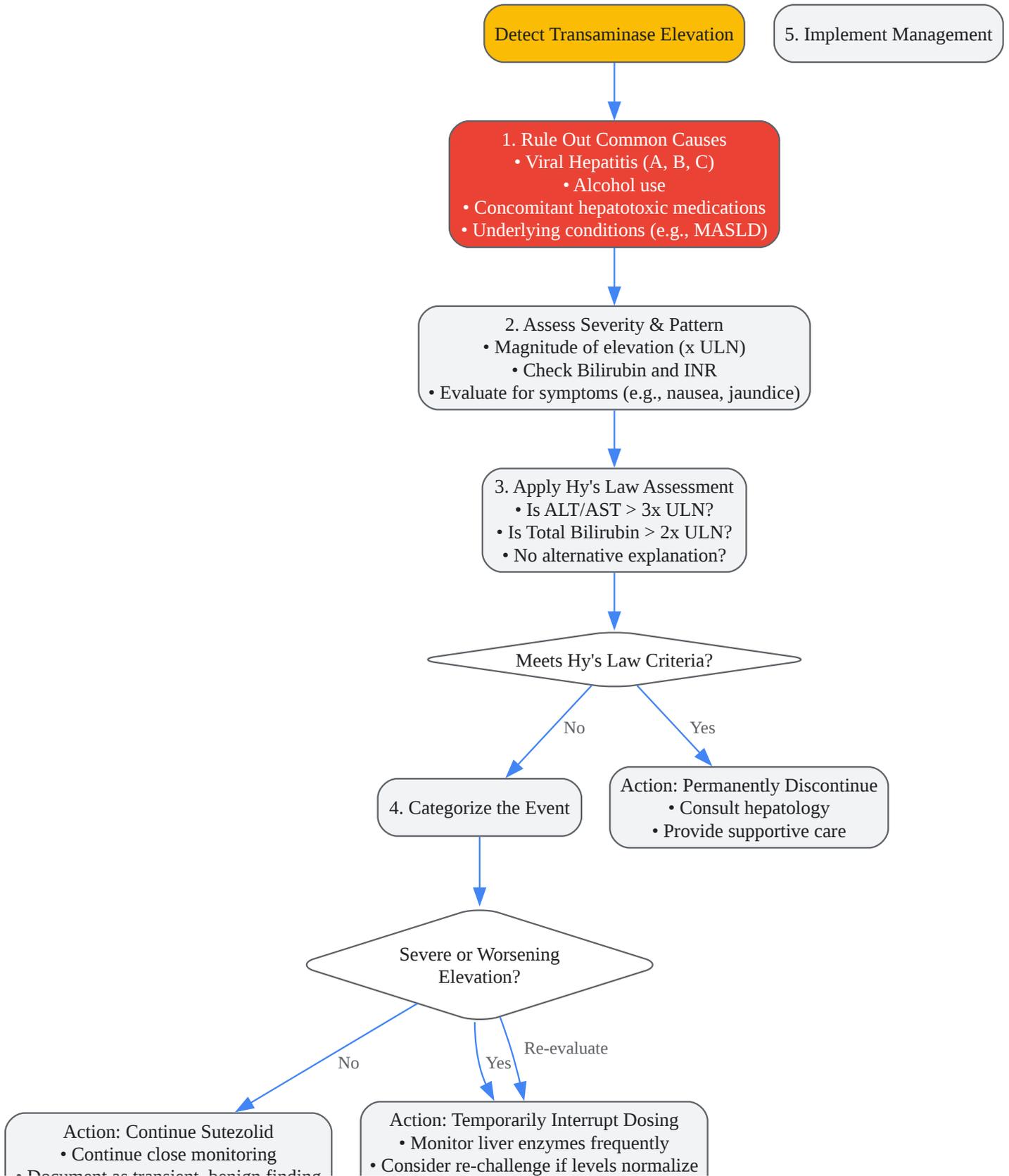
Recommended Monitoring Protocol

Based on the clinical trial methodologies, here is a detailed protocol for monitoring liver enzymes in studies involving **sutezolid** [2] [3]:

- **Primary Biomarkers:** Monitor **Alanine Aminotransferase (ALT)** and **Aspartate Aminotransferase (AST)**.
- **Baseline Assessment:** Conduct a baseline liver chemistry panel (including ALT, AST, ALP, and Total Bilirubin) within 24 hours before the first dose. Exclusion criteria often include AST > 3x Upper Limit of Normal (ULN) [3].
- **Frequency During Dosing:** In the EBA study, safety labs were monitored on **Day 1, Day 14 (end of treatment), and at a follow-up visit (e.g., Day 42)** [2]. For longer trials, more frequent monitoring (e.g., bi-weekly for the first month, then monthly) should be considered.
- **Follow-up Post-Elevation:** For any observed elevation, conduct repeat testing to confirm the trend and monitor until values return to normal.

Clinical Assessment & Management Pathway

When a transaminase elevation is detected, the following workflow outlines the key steps for clinical assessment and management. This process helps distinguish between drug-induced liver injury and other causes.



Document as transient, benign finding

and benefit outweighs risk

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Key Takeaways for Researchers

Based on the current evidence, **sutezolid**-associated transaminase elevations have been **transient, asymptomatic, and self-resolving** in clinical trials, without leading to serious liver injury [1] [2] [4]. This profile is a key differentiator from the hematologic and neurologic toxicities associated with long-term linezolid use [3].

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References

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